Cas no 2034407-48-0 (2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide)

2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide
- 2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide
- 2,6-difluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide
- 2034407-48-0
- 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
- AKOS026693902
- F6523-0270
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- Inchi: 1S/C17H17F5N4O2S/c1-10-23-14(17(20,21)22)9-15(24-10)26-7-5-11(6-8-26)25-29(27,28)16-12(18)3-2-4-13(16)19/h2-4,9,11,25H,5-8H2,1H3
- InChI Key: AXYXZWRGGTZPBQ-UHFFFAOYSA-N
- SMILES: S(C1C(=CC=CC=1F)F)(NC1CCN(C2C=C(C(F)(F)F)N=C(C)N=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 436.09923778g/mol
- Monoisotopic Mass: 436.09923778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 83.6Ų
2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0270-15mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-20mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-1mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6523-0270-4mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-0270-25mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-3mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-5μmol |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-2μmol |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-0270-50mg |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6523-0270-10μmol |
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide |
2034407-48-0 | 10μmol |
$103.5 | 2023-09-08 |
2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide
Compound CAS No 2034407-48-0: 2,6-Difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
The compound CAS No 2034407-48-0, known as 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule comprises a benzene ring substituted with fluorine atoms at the 2 and 6 positions, a sulfonamide group, and a piperidine ring fused with a pyrimidine moiety. These structural elements contribute to its stability, bioavailability, and interaction with biological systems.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug design, particularly in the development of kinase inhibitors. The presence of the sulfonamide group in this compound suggests potential applications in targeting specific enzymes or receptors involved in cellular signaling pathways. Additionally, the fluorine atoms at the 2 and 6 positions on the benzene ring enhance the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target sites.
The pyrimidine ring in this compound is a key structural feature that contributes to its pharmacological activity. Pyrimidine derivatives are well-known for their role in nucleic acid synthesis and their ability to modulate various cellular processes. The substitution pattern on the pyrimidine ring, including the methyl group at position 2 and the trifluoromethyl group at position 6, further fine-tunes the molecule's properties. These substituents not only influence the electronic environment of the pyrimidine ring but also enhance its selectivity for specific biological targets.
The piperidine ring attached to the pyrimidine moiety adds another layer of complexity to this compound's structure. Piperidine derivatives are often associated with improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity. The interaction between the piperidine ring and other functional groups within the molecule may also play a role in stabilizing its conformation and enhancing its binding affinity to target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with various protein targets. Molecular docking studies have revealed that the sulfonamide group and the pyrimidine moiety are critical for interactions with ATP-binding pockets of kinases. This suggests that CAS No 2034407-48-0 could serve as a lead compound for developing novel kinase inhibitors with improved efficacy and reduced off-target effects.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions, coupling reactions, and cyclizations. The synthesis strategy often begins with the preparation of intermediate compounds that incorporate key functional groups such as the sulfonamide group and the pyrimidine ring. Advanced techniques like microwave-assisted synthesis and continuous flow chemistry have been employed to optimize reaction conditions and improve yield.
The application of this compound extends beyond pharmaceutical research. Its unique chemical properties make it a valuable tool in materials science, particularly in the development of advanced materials with tailored electronic properties. The presence of fluorine atoms and sulfur-containing groups contributes to its thermal stability and resistance to degradation under harsh conditions.
Furthermore, recent environmental studies have explored the biodegradation pathways of similar sulfonamide-containing compounds. Understanding these pathways is crucial for assessing their environmental impact and ensuring sustainable practices in their production and use. Preliminary findings suggest that CAS No 2034407-48-0 undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments.
In conclusion, CAS No 2034407-48-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure, combined with recent advancements in chemical research, positions it as a promising candidate for future innovations in drug discovery, materials science, and environmental chemistry.
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